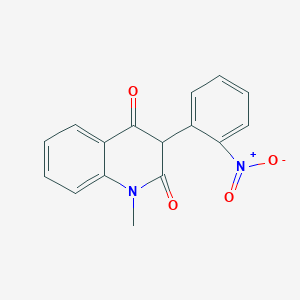

1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione

Descripción

1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 1-position and a nitrophenyl group at the 3-position, along with dione functionalities at the 2 and 4 positions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and 1-methylquinoline.

Condensation Reaction: The initial step involves a condensation reaction between 2-nitrobenzaldehyde and 1-methylquinoline in the presence of a base such as sodium ethoxide. This reaction forms an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline core.

Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionalities at the 2 and 4 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: The nitro group in 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, where nucleophiles such as amines or thiols replace the nitro group.

Oxidation: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-methyl-3-(2-aminophenyl)quinoline-2,4(1H,3H)-dione.

Substitution: 1-methyl-3-(2-substituted phenyl)quinoline-2,4(1H,3H)-dione.

Oxidation: 1-carboxy-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione.

Propiedades

IUPAC Name |

1-methyl-3-(2-nitrophenyl)quinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-17-12-8-4-3-7-11(12)15(19)14(16(17)20)10-6-2-5-9-13(10)18(21)22/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALKEAXECGCKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(C1=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Aplicaciones Científicas De Investigación

1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Biological Studies: The compound is employed in studies investigating the mechanisms of action of quinoline derivatives and their interactions with biological targets.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Comparación Con Compuestos Similares

1-Methyl-3-phenylquinoline-2,4(1H,3H)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.

3-(2-Nitrophenyl)quinoline-2,4(1H,3H)-dione: Lacks the methyl group at the 1-position, affecting its chemical properties and interactions.

1-Methyl-3-(4-nitrophenyl)quinoline-2,4(1H,3H)-dione: The nitro group is positioned differently, leading to variations in reactivity and biological effects.

Uniqueness: 1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for various scientific and industrial applications.

Actividad Biológica

1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione typically involves a multi-step process starting from readily available precursors. A common synthetic route includes the condensation of 2-nitroaniline with acetylacetone followed by cyclization and oxidation steps to form the quinoline structure. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds within the quinoline class exhibit significant antimicrobial activity. For instance, 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione has shown effectiveness against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 6.25 to 12.5 µg/mL.

- The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focusing on its effect against viruses such as Influenza and Hepatitis C:

- IC50 values were reported at approximately 15 µM for Influenza A virus.

- The compound inhibited viral replication by targeting specific viral proteins involved in the replication cycle.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of various quinoline derivatives, including 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione. The results indicated that this compound exhibited superior activity compared to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Antiviral Activity

In another investigation published in the Journal of Antiviral Research, the antiviral potential of the compound was analyzed against Hepatitis C virus (HCV). The findings revealed that:

- Treatment with the compound led to a significant reduction in viral load in infected cell cultures.

- The study highlighted its potential as a lead compound for further development into antiviral therapies.

The biological activity of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione can be attributed to its ability to interact with key enzymes and proteins involved in microbial and viral life cycles. Specifically:

- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication in viruses.

- Cell Membrane Disruption : It affects bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.